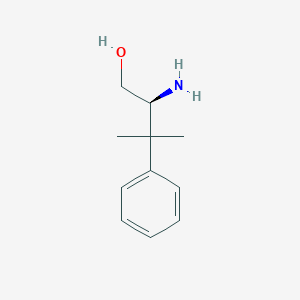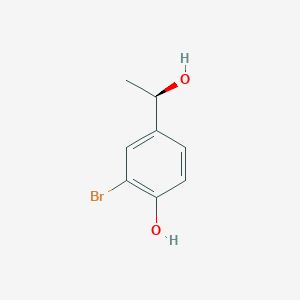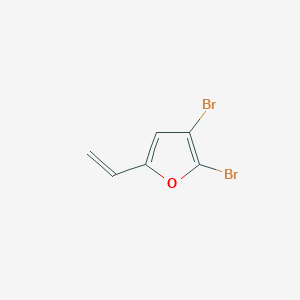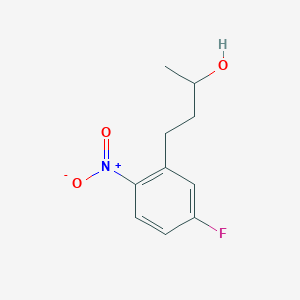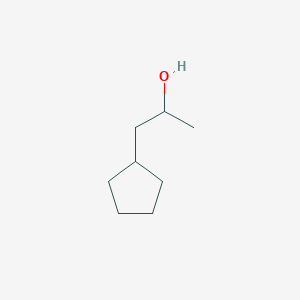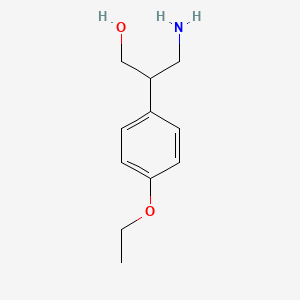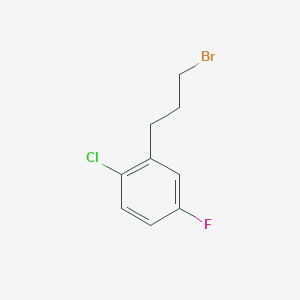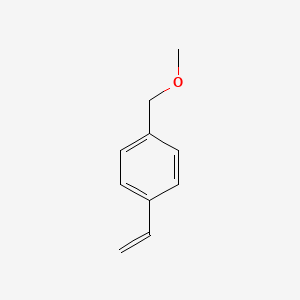![molecular formula C9H8F2OS B13607340 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H8F2OS It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one typically involves the reaction of 2-chloro-1,1-difluoroethane with 2-(methylsulfanyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-1-phenyl-2-(phenylsulfonyl)ethanone: Similar in structure but contains a phenylsulfonyl group instead of a methylsulfanyl group.
2,2-Difluoro-1-[4-(methylsulfanyl)phenyl]ethanone: Similar in structure but with the methylsulfanyl group at a different position on the phenyl ring.
Uniqueness
2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one is unique due to the specific positioning of the methylsulfanyl group and the presence of two fluorine atoms
Propiedades
Fórmula molecular |
C9H8F2OS |
|---|---|
Peso molecular |
202.22 g/mol |
Nombre IUPAC |
2,2-difluoro-1-(2-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-13-7-5-3-2-4-6(7)8(12)9(10)11/h2-5,9H,1H3 |
Clave InChI |
ZERMSNZHFOHPQK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)

